molecular formula C8H7N5O2 B1610792 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole CAS No. 20743-51-5

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole

Cat. No.: B1610792
CAS No.: 20743-51-5
M. Wt: 205.17 g/mol
InChI Key: ANAZYJLZMITTEC-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the first position and a 4-nitrophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-nitrophenylhydrazine with methyl isocyanate under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 4-nitrophenylhydrazine by reducing 4-nitrophenylhydrazine hydrochloride with sodium borohydride.

    Step 2: Cyclization of 4-nitrophenylhydrazine with methyl isocyanate in the presence of a strong acid like hydrochloric acid, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Methyl-5-(4-aminophenyl)-1H-tetrazole.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives of the tetrazole ring.

Scientific Research Applications

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in the development of energetic materials and explosives due to the presence of the nitro group.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole exerts its effects depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

    Energetic Materials: The nitro group contributes to the compound’s high energy content, making it useful in explosive formulations.

Comparison with Similar Compounds

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole can be compared with other tetrazole derivatives:

    1-Methyl-5-phenyl-1H-tetrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.

    5-(4-Nitrophenyl)-1H-tetrazole: Lacks the methyl group, which may affect its stability and reactivity.

    1-Methyl-5-(4-aminophenyl)-1H-tetrazole: The amino group provides different biological activity compared to the nitro group.

These comparisons highlight the unique properties of this compound, particularly its combination of a nitro group and a tetrazole ring, which contribute to its diverse applications and reactivity.

Properties

IUPAC Name

1-methyl-5-(4-nitrophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAZYJLZMITTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506396
Record name 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20743-51-5
Record name 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Methyl-4-nitro-benzamide (2.25 g, 12.5 mmol, 1 eq.) and PCl5 (2.60 g, 12.5 mmol, 1 eq.) were melted together under house vacuum connected to a NaOH trap behind a safety shield. Melting occurred at 100° C. Heated at 130° C. for 1 hour then purified by kugelrohr distillation at 0.1 mmHg at 130° C. CAUTION: THE EXPLOSIVE PROPERTIES OF THIS COMPOUND ARE UNKNOWN). The iminoyl chloride (12.5 mmol 1 eq.) in DMF 10 ml was added to NaN3 in 10 ml of DMF at 25° C. and stirred overnight. Worked up by adding EtOAc then rinsing 3× with H20. The organic layer was dried over MgSO4, then stripped to obtain yellow solids which were purified over silica gel in 3:1 hexanes/EtOAc to 100% EtOAc. Obtained 1.21 g of yellow solids as product. NMR (300 MHz, CDCl3) δ 8.46 (d, 2H, J=7 Hz), 8.02 (d, 2H, J=7 Hz),4.27 (s, 3H).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
12.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
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Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 60% NaH (0.116 g, 2.89 mmol) and MeI (0.196 mL, 3.15 mmol) in DMF (2 mL) (cooled to 0° C., under N2) is added dropwise, a solution of 5-(4-nitrophenyl)-1H-tetrazole (0.502, 2.63 mmol) in DMF (7 mL). The reaction mixture is stirred under N2 for 1 hour and 30 min at 5° C. and then quenched with water and extracted with EtOAc. The organic layers are combined and washed with sat. NaCl, dried over MgSO4, filtered and evaporated to give a residue purified by silica gel column chromatography. Elution with 80:20 followed by 60:40 petroleum ether-EtOAc affords 2-methyl-5-(4-nitro-phenyl)-2H-tetrazole (0.265 g, 49%) as a white solid and 1-methyl-5-(4-nitro-phenyl)-1H-tetrazole (37.7 mg, 7%) as a yellow solid. The isomers are identified by NOE experiments.
Name
Quantity
0.116 g
Type
reactant
Reaction Step One
Name
Quantity
0.196 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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